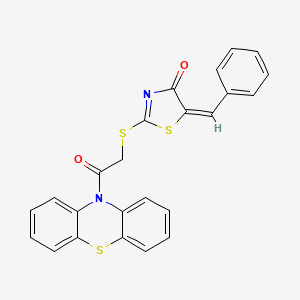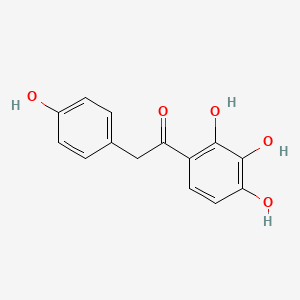
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and an ethoxycarbonyl group
準備方法
The synthesis of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride typically involves the reaction of pyridine with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
化学反応の分析
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alcohols, leading to the substitution of the 2-chloroethyl group.
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the ethoxycarbonyl group, yielding simpler pyridinium derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active pyridinium derivatives.
Industrial Processes: It serves as a reagent in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride involves its reactivity towards nucleophiles. The 2-chloroethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecular structures and introduce functional groups .
類似化合物との比較
Similar compounds to 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride include:
1-(2-Chloroethyl)pyridinium chloride: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
1-(2-Chloroethyl)-3-methylpyridinium chloride:
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the 2-chloroethyl group with the versatility of the ethoxycarbonyl group, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
73840-41-2 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC名 |
ethyl 1-(2-chloroethyl)pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C10H13ClNO2.ClH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1 |
InChIキー |
JTSUPAPCCNIPJB-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=C[N+](=CC=C1)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


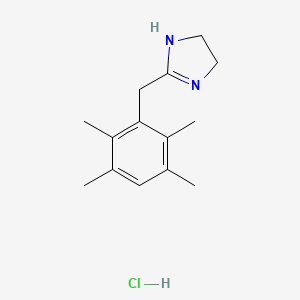


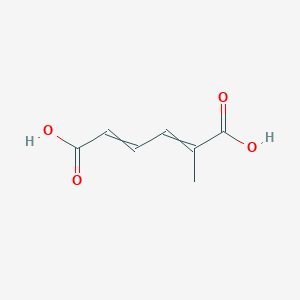
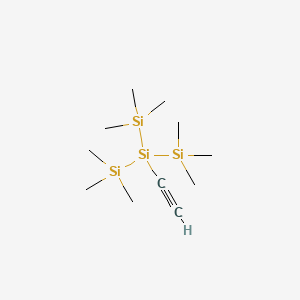
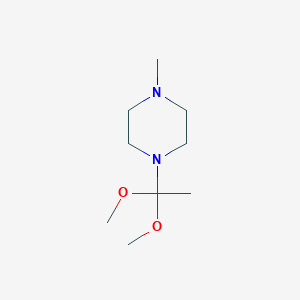
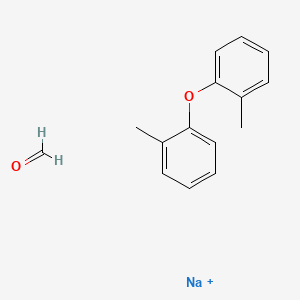
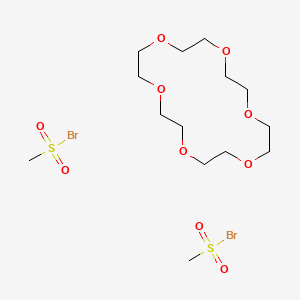
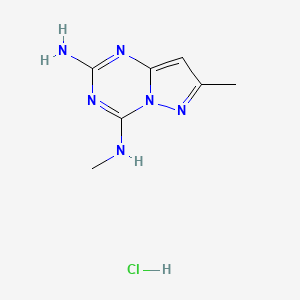
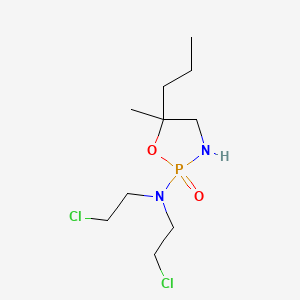
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
